Evidence Dimension 1: Dual Topoisomerase I/IIα Inhibition – Unique Multi-Target Mechanism vs. Single-Target Aporphine Analogs
Oxocrebanine is a validated dual inhibitor of Topoisomerase I and Topoisomerase IIα, acting as a catalytic inhibitor and DNA intercalator in both cell-free systems and MCF-7 breast cancer cells [1]. This dual inhibitory profile is mechanistically distinct from structurally related aporphine alkaloids such as crebanine, which has been reported as an α7-nAChR antagonist (IC₅₀ 19.1 μM) with no documented dual topoisomerase inhibition , and dehydrocrebanine, which exhibits antimalarial and antileukemic activity but lacks topoisomerase-targeting data . No other compound in the aporphine class has been quantitatively demonstrated to inhibit both Topo I and Topo IIα as a catalytic intercalator.
| Evidence Dimension | Topoisomerase inhibition mechanism and spectrum |
|---|---|
| Target Compound Data | Dual Topo I and Topo IIα inhibition (catalytic inhibitor; DNA intercalator) |
| Comparator Or Baseline | Crebanine: α7-nAChR antagonist (IC₅₀ 19.1 μM); Dehydrocrebanine: No topoisomerase inhibition reported |
| Quantified Difference | Oxocrebanine uniquely demonstrates dual Topo I/IIα catalytic inhibition; comparators do not share this mechanism |
| Conditions | Cell-free DNA relaxation/unwinding assays and MCF-7 cell-based Topo activity assays |
Why This Matters
This unique dual topoisomerase inhibition mechanism provides oxocrebanine with a distinct pharmacological fingerprint, enabling researchers to probe combined Topo I/IIα pathways in a manner not achievable with any other aporphine alkaloid.
- [1] Yu L, Han S, Lang L, Song H, Zhang C, Dong L, Jia S, Zhang Y, Xiao D, Liu J, Xu Y, Zhang X. Oxocrebanine: A Novel Dual Topoisomerase inhibitor, Suppressed the Proliferation of Breast Cancer Cells MCF-7 by Inducing DNA Damage and Mitotic Arrest. Phytomedicine. 2021 Apr;84:153504. DOI: 10.1016/j.phymed.2021.153504. View Source
